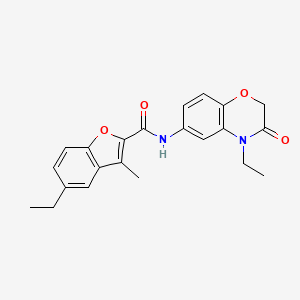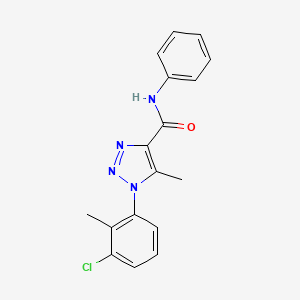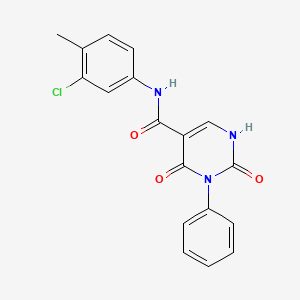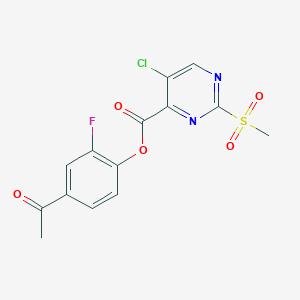![molecular formula C20H14BrN3O4 B11298295 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11298295.png)
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction, where a bromophenol derivative reacts with a suitable leaving group on the furan ring.
Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an amine and a carbonyl compound under dehydrating conditions.
Final Coupling: The final step involves coupling the furan and oxazole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,5-diones
Reduction: Saturated oxazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s heterocyclic rings and functional groups can be exploited to create novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The furan and oxazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the bromophenoxy group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
- 5-[(4-BROMOPHENOXY)METHYL]FURAN-2-CARBOXYLIC ACID
- 2-BROMO-5-METHYL-FURAN
Uniqueness
Compared to similar compounds, 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE stands out due to its combination of furan, oxazole, and bromophenoxy groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14BrN3O4 |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H14BrN3O4/c21-13-3-5-14(6-4-13)26-12-16-7-8-18(27-16)20-24-17(10-22)19(28-20)23-11-15-2-1-9-25-15/h1-9,23H,11-12H2 |
InChI Key |
OWIDJIMUTPJCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11298212.png)


![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11298240.png)
methanone](/img/structure/B11298245.png)
![N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11298251.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11298255.png)
![2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11298261.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide](/img/structure/B11298272.png)

![8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11298280.png)


